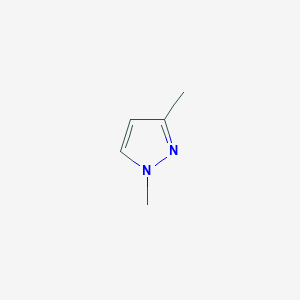

1,3-Dimethylpyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODLZCJDRXTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219523 | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-48-4 | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-Dimethylpyrazole CAS number and properties

An In-depth Technical Guide to 1,3-Dimethylpyrazole

Introduction

1,3-Dimethylpyrazole is a heterocyclic organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at positions 1 and 3. Its unique structure serves as a valuable scaffold and building block in various scientific fields. This document provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols, tailored for professionals in research and drug development.

Chemical Identification and Properties

1,3-Dimethylpyrazole is chemically identified by its CAS number 694-48-4.[1][2][3] It is a compound useful in organic synthesis and is recognized for its stability and ease of handling in complex chemical processes.[1][4]

Physicochemical Properties

The key physical and chemical properties of 1,3-Dimethylpyrazole are summarized in the table below. It typically appears as a colorless to pale yellow liquid or oil.

| Property | Value | Reference |

| CAS Number | 694-48-4 | |

| Molecular Formula | C5H8N2 | |

| Molecular Weight | 96.13 g/mol | |

| Appearance | Colorless to pale yellow liquid; Oil | |

| Boiling Point | 138°C (lit.) | |

| Density | 0.9561 g/cm³ | |

| Flash Point | 38.6°C | |

| Refractive Index | 1.4700 to 1.4740 | |

| Vapor Pressure | 7.74 mmHg at 25°C | |

| Maximum Wavelength (λmax) | 221 nm (in Ethanol) | |

| Solubility | Soluble in water; Moderately soluble in ethanol, acetone, dimethylformamide; Sparingly soluble in Chloroform. |

Synthesis and Reactions

The synthesis of the pyrazole (B372694) core is a well-established process in organic chemistry, typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This general pathway allows for the creation of a wide variety of substituted pyrazoles.

A specific, scalable process for a related compound, 4-amino-1,3-dimethylpyrazole hydrochloride, has been developed starting from methyl hydrazine and acetaldehyde (B116499) dimethylacetal, highlighting the industrial relevance of these synthesis routes.

Applications in Research and Development

1,3-Dimethylpyrazole and its derivatives are versatile compounds with significant applications across multiple industries.

-

Pharmaceutical Development : The pyrazole moiety is a recognized pharmacophore present in a wide array of therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs. 1,3-Dimethylpyrazole serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Derivatives have demonstrated potent antimicrobial activity against resistant bacterial strains like MRSA and fungi such as Aspergillus niger.

-

Agricultural Chemistry : This compound is an effective intermediate in the production of herbicides and fungicides, contributing to crop protection and improved yields. It also functions as a plant growth regulator by inhibiting the biosynthesis of gibberellins, which control cell elongation.

-

Material Science : In polymer science, 1,3-Dimethylpyrazole is incorporated into polymer formulations to enhance thermal stability and mechanical properties, leading to more durable materials.

-

Chemical Research : It is employed as a reagent in various organic reactions, often acting as a nucleophile or a ligand to facilitate the formation of new chemical bonds.

Experimental Protocols

Detailed methodologies are critical for reproducible research. The following sections provide protocols for synthesis and solution preparation.

Synthesis of 3,5-Dimethylpyrazole (Illustrative Protocol)

This protocol, adapted from a standard procedure for a closely related isomer, illustrates a common method for pyrazole synthesis.

-

Preparation : Dissolve 65g (0.50 mole) of hydrazine sulfate (B86663) in 400 mL of 10% sodium hydroxide (B78521) in a 1-liter round-bottomed flask equipped with a stirrer and thermometer.

-

Cooling : Immerse the flask in an ice bath until the temperature of the mixture reaches 15°C.

-

Reaction : Add 50g (0.50 mole) of acetylacetone (B45752) dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

-

Stirring : Continue to stir the mixture for 1 hour at 15°C after the addition is complete.

-

Workup : Dilute the contents with 200 mL of water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

-

Extraction : Extract the aqueous layer with an initial 125 mL of ether, followed by four subsequent extractions with 40 mL portions of ether.

-

Drying and Isolation : Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation to yield the crystalline product.

Protocols for In Vivo Solution Preparation

For biological testing, proper formulation is essential. The following are established methods for dissolving 1,3-Dimethylpyrazole for in vivo experiments. It is recommended to prepare a clear stock solution first and then add co-solvents sequentially. Working solutions should be freshly prepared on the day of use.

Protocol 1: DMSO/PEG300/Tween-80/Saline

-

Prepare a stock solution in DMSO.

-

For a final 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

The final solvent composition by volume is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility is ≥ 2.5 mg/mL (26.01 mM).

Protocol 2: DMSO/SBE-β-CD/Saline

-

Prepare a stock solution in DMSO.

-

For a final 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly.

-

The final solvent composition by volume is: 10% DMSO and 90% (20% SBE-β-CD in Saline). The solubility is ≥ 2.5 mg/mL (26.01 mM).

Protocol 3: DMSO/Corn Oil

-

Prepare a stock solution in DMSO.

-

For a final 1 mL working solution, add 100 µL of the DMSO stock to 900 µL of corn oil and mix thoroughly.

-

The final solvent composition by volume is: 10% DMSO and 90% Corn Oil. The solubility is ≥ 2.5 mg/mL (26.01 mM).

References

An In-depth Technical Guide to 1,3-Dimethylpyrazole: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its versatile chemical nature makes it a valuable building block in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dimethylpyrazole, detailed experimental protocols for its synthesis and characterization, and an exploration of its role as a precursor to biologically active molecules, with a focus on its implications in drug discovery and development.

Core Physical and Chemical Properties

1,3-Dimethylpyrazole is a colorless to light yellow liquid at room temperature.[1] It is characterized by a pyrazole (B372694) ring system with methyl groups substituted at the 1 and 3 positions. A summary of its key physical and chemical properties is presented in the tables below.

Physical Properties of 1,3-Dimethylpyrazole

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈N₂ | [2] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.9561 g/cm³ | [3] |

| Boiling Point | 138 °C | |

| Melting Point | 82.75 °C (estimate) | |

| Flash Point | 38.6 °C | |

| Refractive Index | 1.4700 to 1.4740 | |

| Vapor Pressure | 7.74 mmHg at 25°C | |

| Solubility | Sparingly soluble in chloroform (B151607), soluble in DMSO (≥ 100 mg/mL) |

Chemical and Spectroscopic Properties of 1,3-Dimethylpyrazole

| Property | Value | Reference(s) |

| CAS Number | 694-48-4 | |

| pKa | 2.72 ± 0.10 (Predicted) | |

| LogP | 0.72850 | |

| ¹³C NMR (CDCl₃) | δ (ppm): 13.5 (CH₃), 38.8 (N-CH₃), 104.2 (C4), 138.1 (C5), 149.3 (C3) | |

| ¹H NMR (CDCl₃) | δ (ppm): 2.25 (s, 3H, C-CH₃), 3.75 (s, 3H, N-CH₃), 6.0 (d, 1H, H4), 7.2 (d, 1H, H5) | |

| Major IR Peaks (cm⁻¹) | ~2950 (C-H stretch), ~1580 (C=N stretch), ~1500 (C=C stretch) |

Synthesis and Reactivity

The synthesis of 1,3-dimethylpyrazole and its derivatives is of significant interest due to their utility as precursors in the development of pharmaceuticals and other advanced materials. The primary synthetic route involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative.

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (A Representative Derivative)

This protocol details the synthesis of a key derivative, illustrating a common synthetic strategy.

Materials:

-

Ethyl acetoacetate

-

Triethyl orthoformate

-

Acetic anhydride (B1165640)

-

40% Methylhydrazine aqueous solution

-

Sodium hydroxide

-

Toluene

-

Hydrochloric acid (15%)

Procedure:

-

Condensation: A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride (mass ratio of approximately 6:9:9) is heated to initiate a condensation reaction, forming an intermediate compound.

-

Cyclization: The resulting intermediate is then reacted with a 40% aqueous solution of methylhydrazine in the presence of sodium hydroxide. This step facilitates the cyclization to form the pyrazole ring.

-

Hydrolysis and Purification: The liquid containing the pyrazole derivative is heated to 85-90°C, and 15% hydrochloric acid is slowly added. Toluene and water are added concurrently. After cooling, the mixture is centrifuged and dried to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

Characterization of 1,3-Dimethylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 1,3-Dimethylpyrazole in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H NMR.

-

Data Analysis: Process the spectra to identify the chemical shifts, coupling constants, and integration values to confirm the structure of 1,3-Dimethylpyrazole.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of neat 1,3-Dimethylpyrazole liquid between two potassium bromide (KBr) plates to form a thin film.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=N, and C=C stretching vibrations.

Biological Significance and Signaling Pathways

Derivatives of 1,3-Dimethylpyrazole have shown promise as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways. PDE4 inhibitors have demonstrated anti-inflammatory effects and are being investigated for the treatment of various inflammatory diseases.

The mechanism of action involves the inhibition of PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory mediators.

References

Solubility of 1,3-Dimethylpyrazole in Organic Solvents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1,3-Dimethylpyrazole in various organic solvents. Due to the limited availability of specific quantitative data for 1,3-Dimethylpyrazole, this document presents available qualitative data, a detailed compilation of quantitative solubility for its isomer, 3,5-dimethylpyrazole (B48361), and robust experimental protocols for determining solubility. This guide is intended to be a valuable resource for professionals in research and development, aiding in process design, formulation, and purification.

Introduction to 1,3-Dimethylpyrazole

1,3-Dimethylpyrazole is a heterocyclic organic compound featuring a pyrazole (B372694) ring substituted with two methyl groups. The pyrazole nucleus is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. A thorough understanding of the solubility of 1,3-Dimethylpyrazole in organic solvents is fundamental for its application in synthesis, purification, formulation, and various analytical procedures.

Solubility Profile of 1,3-Dimethylpyrazole

Qualitative Solubility

Qualitative assessments indicate that 1,3-Dimethylpyrazole exhibits moderate solubility in common polar organic solvents. It has been described as having moderate solubility in ethanol, acetone, and dimethylformamide, with limited solubility in water. Another source indicates it is soluble in water and sparingly soluble in chloroform. One supplier reports a high solubility in Dimethyl Sulfoxide (DMSO) of ≥ 100 mg/mL.[1]

Quantitative Solubility of 3,5-Dimethylpyrazole (Isomer)

While specific quantitative solubility data for 1,3-Dimethylpyrazole is not widely available in published literature, extensive data exists for its structural isomer, 3,5-dimethylpyrazole. This data, obtained through the isothermal saturation method, serves as a valuable proxy for estimating the solubility behavior of 1,3-Dimethylpyrazole.[2][3] The mole fraction solubility of 3,5-dimethylpyrazole in nine different organic solvents at temperatures ranging from 283.15 K to 313.15 K is presented below.[2] In general, the solubility of 3,5-dimethylpyrazole was found to increase with a rise in temperature across all tested solvents.[2] The solubility order from highest to lowest was observed as: 1-butanol (B46404) > n-propanol > (ethanol, isopropanol, methanol, ethyl acetate, acetone) > toluene (B28343) > acetonitrile.

Table 1: Mole Fraction Solubility (x₁) of 3,5-Dimethylpyrazole in Various Organic Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | Ethyl Acetate | Acetone | Toluene | Acetonitrile |

| 283.15 | 0.2258 | 0.2361 | 0.2974 | 0.2359 | 0.3541 | 0.2285 | 0.2276 | 0.1782 | 0.1458 |

| 288.15 | 0.2483 | 0.2612 | 0.3258 | 0.2611 | 0.3887 | 0.2523 | 0.2519 | 0.1984 | 0.1633 |

| 293.15 | 0.2725 | 0.2883 | 0.3561 | 0.2879 | 0.4251 | 0.2779 | 0.2778 | 0.2201 | 0.1821 |

| 298.15 | 0.2984 | 0.3174 | 0.3883 | 0.3165 | 0.4634 | 0.3053 | 0.3056 | 0.2435 | 0.2023 |

| 303.15 | 0.3262 | 0.3486 | 0.4224 | 0.3470 | 0.5036 | 0.3347 | 0.3353 | 0.2686 | 0.2241 |

| 308.15 | 0.3559 | 0.3820 | 0.4585 | 0.3794 | 0.5458 | 0.3662 | 0.3671 | 0.2956 | 0.2475 |

| 313.15 | 0.3877 | 0.4177 | 0.4967 | 0.4138 | 0.5901 | 0.3999 | 0.4012 | 0.3244 | 0.2726 |

Experimental Protocols for Solubility Determination

The following sections detail standardized methodologies for the quantitative and qualitative determination of the solubility of an organic compound such as 1,3-Dimethylpyrazole.

Quantitative Method: Isothermal Saturation

The isothermal saturation method is a precise and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.

Objective: To determine the exact concentration of a solute in a solvent at saturation point under constant temperature and pressure.

Materials and Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or shaker with precise temperature control (±0.1 K)

-

Sealed vials (e.g., glass ampoules or screw-cap vials)

-

Magnetic stirrer and stir bars

-

Syringes with filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis spectrophotometer).

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 1,3-Dimethylpyrazole to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that saturation is achieved.

-

Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture vigorously for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined experimentally (typically 24-72 hours).

-

Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved solid to settle for several hours at the constant experimental temperature.

-

Sampling and Analysis: Carefully withdraw a sample of the clear supernatant using a pre-heated or temperature-equilibrated syringe fitted with a filter to prevent any solid particles from being transferred. Immediately weigh and dilute the sample with a suitable solvent in a volumetric flask to avoid precipitation. Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC, to determine the concentration of 1,3-Dimethylpyrazole.

-

Calculation of Solubility: From the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Objective: To quickly classify the solubility of a compound into broad categories.

Materials and Equipment:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solute (1,3-Dimethylpyrazole) and a range of organic solvents

Procedure:

-

Sample Preparation: Place a small, pre-weighed amount of the solute (e.g., 25 mg) into a small test tube.

-

Solvent Addition: Add a small volume of the solvent (e.g., 0.75 mL) in portions.

-

Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The entire solid dissolves completely, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for quantitative solubility determination.

Caption: Workflow for the Isothermal Saturation Method.

Conclusion

This technical guide has summarized the available solubility information for 1,3-Dimethylpyrazole. While specific quantitative data is limited, qualitative descriptions and extensive quantitative data for its isomer, 3,5-dimethylpyrazole, provide valuable insights into its likely behavior in various organic solvents. The detailed experimental protocols provided herein offer a robust framework for researchers to precisely determine the solubility of 1,3-Dimethylpyrazole in their specific systems of interest. Such empirical data is critical for optimizing reaction conditions, developing effective purification strategies, and designing successful formulations in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 1,3-Dimethylpyrazole

Introduction

1,3-Dimethylpyrazole is a heterocyclic organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with methyl groups at the 1 and 3 positions.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[2][3] Pyrazole (B372694) derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][4] This technical guide provides a comprehensive overview of the core molecular properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Core Molecular Properties

The fundamental molecular characteristics of 1,3-Dimethylpyrazole are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂ | |

| Molecular Weight | 96.13 g/mol | |

| CAS Number | 694-48-4 | |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline solid | |

| Boiling Point | 153 °C at 760 mmHg | |

| Density | 0.98 g/cm³ | |

| Solubility | Moderately soluble in organic solvents like ethanol, acetone, and dimethylformamide; limited solubility in water. |

Experimental Protocols: Synthesis of Pyrazole Derivatives

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry. One of the most common and established methods for synthesizing the pyrazole ring is through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The following protocol describes a general procedure for the synthesis of a 3,5-dimethylpyrazole (B48361), which can be adapted for the synthesis of 1,3-dimethylpyrazole by using an appropriately substituted hydrazine.

General Procedure for the Synthesis of 3,5-Dimethylpyrazole

This protocol is based on the reaction of acetylacetone (B45752) (a 1,3-dicarbonyl compound) with hydrazine.

Materials:

-

Hydrazine sulfate (B86663)

-

10% Sodium hydroxide (B78521) solution

-

Acetylacetone (2,4-pentanedione)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Petroleum ether (90–100°)

Equipment:

-

1-L round-bottomed flask

-

Separatory funnel

-

Thermometer

-

Stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

Preparation of the Hydrazine Solution: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide in a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer. Cool the flask in an ice bath.

-

Addition of Acetylacetone: Once the temperature of the mixture reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

-

Reaction: Stir the mixture for an additional hour at 15°C. During this time, the 3,5-dimethylpyrazole product will begin to precipitate.

-

Extraction: Dilute the contents of the flask with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of ether. Separate the layers and extract the aqueous layer four more times with 40 ml portions of ether.

-

Drying and Isolation: Combine the ether extracts and wash them once with a saturated sodium chloride solution. Dry the ether solution over anhydrous potassium carbonate. Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

-

Purification: The product can be further purified by recrystallization from approximately 250 ml of 90–100° petroleum ether.

To synthesize 1,3-dimethylpyrazole specifically, methylhydrazine would be used in place of hydrazine sulfate, which would introduce a methyl group at the 1-position of the pyrazole ring.

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a dimethylpyrazole derivative, highlighting the key stages from reactants to the purified product.

Caption: A flowchart of the general synthesis protocol for dimethylpyrazole derivatives.

Applications in Research and Drug Development

1,3-Dimethylpyrazole and its derivatives are versatile building blocks in the synthesis of a wide range of compounds with therapeutic potential. The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.

-

Pharmaceutical Development: 1,3-Dimethylpyrazole is utilized as a key intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders. The pyrazole moiety is a recognized pharmacophore in numerous therapeutic agents, including anti-inflammatory, anticancer, antidepressant, and anti-obesity drugs.

-

Antimicrobial Research: Derivatives of 1,3-dimethyl-1H-pyrazol-5-ol have demonstrated potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity. Molecular docking studies suggest that these compounds may act by targeting essential bacterial and fungal enzymes.

-

Enzyme Inhibition: Certain derivatives of dimethylpyrazole have been designed and synthesized as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of cellular functions and a promising target for treating inflammatory diseases such as asthma and COPD.

-

Agrochemicals: In addition to its pharmaceutical applications, 1,3-dimethylpyrazole serves as an intermediate in the synthesis of agrochemicals, including herbicides and fungicides, contributing to crop protection and improved yields.

The stability and ease of handling of 1,3-dimethylpyrazole facilitate its incorporation into complex chemical syntheses, making it a valuable compound for researchers and industry professionals.

References

The Discovery and Enduring Legacy of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its versatile synthesis and diverse biological activities have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and materials. This in-depth technical guide explores the seminal discoveries that brought pyrazole compounds to the forefront of chemical science, providing a historical context, detailed experimental protocols for their foundational syntheses, and an examination of their impact on drug discovery, exemplified by the cyclooxygenase-2 (COX-2) signaling pathway.

The Dawn of Pyrazoles: Ludwig Knorr and the Synthesis of a Pyrazolone

The history of pyrazoles begins not with the parent compound, but with one of its derivatives. In 1883, the German chemist Ludwig Knorr was investigating the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine.[1] His work led to the first synthesis of a substituted pyrazole, specifically a pyrazolone, which he named.[1] This reaction, now famously known as the Knorr pyrazole synthesis, marked the birth of a new class of heterocyclic compounds that would prove to be of immense importance.[2][3] The Knorr synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, typically catalyzed by an acid.[2]

The Knorr Pyrazole Synthesis: A Foundational Reaction

The versatility of the Knorr synthesis lies in its ability to accommodate a wide variety of substituents on both the 1,3-dicarbonyl and hydrazine starting materials, allowing for the creation of a diverse library of pyrazole derivatives.

This protocol is a classic example of the Knorr pyrazole synthesis.

Materials:

-

Hydrazine sulfate (B86663)

-

10% Sodium hydroxide (B78521) solution

-

Acetylacetone (B45752) (2,4-pentanedione)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Petroleum ether (90-100°C)

Procedure:

-

In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath until the temperature of the solution reaches 15°C.

-

While maintaining the temperature at approximately 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

-

Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

-

Combine all the ether extracts and wash once with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous potassium carbonate.

-

Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.

-

Dry the product under reduced pressure to obtain 37–39 g (77–81% yield) of slightly yellow crystals with a melting point of 107–108°C.

-

For further purification, the product can be recrystallized from approximately 250 ml of 90–100°C petroleum ether.

The Synthesis of the Parent Pyrazole: Hans von Pechmann's Contribution

While Knorr's work was groundbreaking, the synthesis of the parent pyrazole molecule was achieved later. In 1898, German chemist Hans von Pechmann developed a method to synthesize pyrazole from acetylene (B1199291) and diazomethane (B1218177). This reaction proceeds via a 1,3-dipolar cycloaddition.

The Pechmann Pyrazole Synthesis

The Pechmann synthesis involves the reaction of a diazo compound with an alkyne. The use of the highly reactive and hazardous diazomethane and acetylene in the original synthesis has led to the development of safer, more modern alternatives.

Note: This classical procedure involves hazardous materials and should only be performed by experienced chemists with appropriate safety precautions.

Materials:

-

A solution of diazomethane in ether

-

Acetylene gas

Procedure:

-

A cold ethereal solution of diazomethane is prepared.

-

Acetylene gas is passed through this cold solution.

-

The reaction mixture is allowed to stand, during which the cycloaddition reaction occurs to form 3H-pyrazole.

-

A subsequent tautomeric shift (a 1,5-hydrogen shift) leads to the aromatic pyrazole.

-

The solvent is carefully removed to isolate the pyrazole product.

Physical Properties of Early Pyrazole Compounds

The following table summarizes the key physical properties of the parent pyrazole and some of its early and simple derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pyrazole | C₃H₄N₂ | 68.08 | 69-70 | 186-188 | |

| 3,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | 105-108 | 218 | |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 126-128 | 287 (at 265 mmHg) | |

| 3-Methylpyrazole | C₄H₆N₂ | 82.10 | 36.5 | 204 | |

| 4-Methylpyrazole | C₄H₆N₂ | 82.10 | 25 | Not readily available | |

| 1,3-Dimethylpyrazole | C₅H₈N₂ | 96.13 | Not readily available | 138 | |

| 1,5-Dimethylpyrazole | C₅H₈N₂ | 96.13 | Not readily available | 153 |

The Biological Significance of Pyrazoles: The Case of COX-2 Inhibition

The true impact of pyrazole chemistry on human health became evident with the discovery of their potent and diverse biological activities. A landmark example is the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and exemplifies the successful application of this heterocycle in drug design.

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation. Selective inhibition of COX-2 allows for anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

The COX-2 Signaling Pathway

The expression of the COX-2 enzyme is regulated by a complex network of signaling pathways that are often activated by pro-inflammatory stimuli.

Conclusion

From its initial discovery in the late 19th century, the pyrazole nucleus has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. The pioneering work of Ludwig Knorr and Hans von Pechmann laid the foundation for the synthesis of a vast array of pyrazole derivatives. The subsequent discovery of their potent biological activities, particularly in the realm of anti-inflammatory and analgesic agents, has solidified the importance of pyrazoles in modern drug discovery. The continued exploration of pyrazole chemistry promises to yield new therapeutic agents with improved efficacy and safety profiles, ensuring the enduring legacy of this remarkable heterocyclic ring system.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethylpyrazole

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Dimethylpyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Molecular Structure:

1,3-Dimethylpyrazole

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1,3-Dimethylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.15 | s | 3-CH₃ |

| 3.65 | s | 1-CH₃ (N-CH₃) |

| 5.89 | d | H-4 |

| 7.23 | d | H-5 |

Solvent: Chloroform-d

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 13.5 | 3-CH₃ |

| 38.8 | 1-CH₃ (N-CH₃) |

| 104.2 | C-4 |

| 137.9 | C-5 |

| 149.8 | C-3 |

Solvent: Chloroform-d[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920-3100 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1500-1600 | Medium | C=C and C=N stretching (aromatic ring) |

| 1450 | Medium | CH₃ bending |

| 1380 | Medium | CH₃ bending |

| ~750 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Electron Ionization (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 95 | ~70 | [M-H]⁺ |

| 81 | ~20 | [M-CH₃]⁺ |

| 54 | ~20 | |

| 41 | ~20 |

The molecular ion peak is the base peak.[4]

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like 1,3-Dimethylpyrazole.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 5-25 mg of 1,3-Dimethylpyrazole. For ¹³C NMR, a higher concentration of 20-100 mg may be necessary.

-

Transfer the sample to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Deuterated solvents are used because they are "invisible" in the proton NMR spectrum.

-

Gently agitate the vial to ensure the sample is completely dissolved. If necessary, use a vortex mixer or sonicator.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. Solid particles can negatively affect the magnetic field homogeneity, leading to poor spectral quality.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer, typically around 4-5 cm.

-

Cap the NMR tube and label it clearly.

-

An internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Tune and match the probe to the nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal detection.

-

Set the appropriate acquisition parameters, such as the number of scans, spectral width, and relaxation delay.

-

Acquire the NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol (Thin Film Method)

-

Sample Preparation :

-

Since 1,3-Dimethylpyrazole is a liquid at room temperature, the neat liquid film method is appropriate.

-

Place a drop or two of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

-

Data Acquisition :

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Acquire the IR spectrum of the sample.

-

The resulting spectrum will be a plot of percent transmittance versus wavenumber.

-

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Introduction :

-

Introduce a small amount of the 1,3-Dimethylpyrazole sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization :

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (radical cation, M⁺).

-

The high energy of electron impact often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.

-

-

Mass Analysis :

-

The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio, often using a magnetic field to deflect their path.

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded for each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak with a relative intensity of 100%.

-

References

In-Depth Technical Guide to the Safe Handling of 1,3-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-Dimethylpyrazole (CAS No. 694-48-4), a heterocyclic organic compound used in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

1,3-Dimethylpyrazole is a flammable liquid and vapor that requires careful handling to prevent ignition and exposure.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [2][3] |

| Molecular Weight | 96.13 g/mol | [2] |

| Appearance | Colorless to light orange/yellow/green clear liquid | |

| Odor | Faint, characteristic | |

| Boiling Point | 138 - 140.2 °C | |

| Flash Point | 38.6 °C | |

| Density | 0.98 g/cm³ | |

| Vapor Pressure | 7.74 mmHg at 25°C | |

| Solubility | Moderately soluble in ethanol, acetone, and dimethylformamide. Limited solubility in water. |

Hazard Identification and Classification

1,3-Dimethylpyrazole is classified as a hazardous substance with the following GHS classifications:

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

| Exposure Route | Toxicity Value | Species | Finding |

| Oral | No data available | ||

| Dermal | No data available | ||

| Inhalation | No data available |

Occupational Exposure Limits

Occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for 1,3-Dimethylpyrazole. Therefore, exposure should be minimized to the lowest achievable level.

Flammability and Firefighting

1,3-Dimethylpyrazole is a flammable liquid and vapor. Vapors can form explosive mixtures with air.

| Parameter | Value |

| Flash Point | 38.6 °C |

| Lower Explosion Limit (LEL) | No data available |

| Upper Explosion Limit (UEL) | No data available |

| Autoignition Temperature | No data available |

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

Firefighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Move containers from the fire area if it can be done without risk.

-

Use water spray to cool unopened containers.

Experimental Protocols for Safe Handling and Storage

Personal Protective Equipment (PPE)

The following PPE should be worn when handling 1,3-Dimethylpyrazole:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage Procedures

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a flammable liquids storage cabinet.

Emergency Procedures

First Aid Measures

A logical workflow for first aid is presented below.

Caption: First aid procedures for 1,3-Dimethylpyrazole exposure.

Detailed First Aid Protocols:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol

A detailed workflow for cleaning up a 1,3-Dimethylpyrazole spill is provided below.

Caption: Spill cleanup workflow for 1,3-Dimethylpyrazole.

Detailed Spill Cleanup Methodology:

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood, to dissipate flammable vapors.

-

Eliminate Ignition Sources: Remove all sources of ignition, including open flames, sparks, and hot surfaces.

-

Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If the spill is large or in a confined space, a respirator may be necessary.

-

Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the liquid.

-

Absorb and Collect: Carefully apply the absorbent material over the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to collect the material.

-

Containerize Waste: Place the absorbed material and any contaminated items into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose of Waste: Dispose of the hazardous waste in accordance with local, state, and federal regulations.

Disposal Considerations

Dispose of 1,3-Dimethylpyrazole and any contaminated materials as hazardous waste. Follow all applicable local, state, and federal regulations for the disposal of flammable and hazardous chemicals. Do not dispose of down the drain or in regular trash.

This technical guide is intended to provide comprehensive safety and handling information. Always consult the most current Safety Data Sheet (SDS) for 1,3-Dimethylpyrazole before use and ensure that all laboratory personnel are trained on its proper handling and emergency procedures.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 1,3-Dimethylpyrazole. Due to a scarcity of direct experimental data for this specific isomer, this document also presents established experimental protocols for determining key thermodynamic parameters, drawing from research on closely related pyrazole (B372694) derivatives. Furthermore, it outlines a logical workflow for a combined experimental and computational approach to fully characterize the thermodynamic profile of 1,3-Dimethylpyrazole.

Physicochemical Properties of 1,3-Dimethylpyrazole

A summary of the available physical and chemical properties for 1,3-Dimethylpyrazole is presented in Table 1. These values are foundational for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Data for 1,3-Dimethylpyrazole

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂ | [1][2] |

| Molar Mass | 96.13 g/mol | [3] |

| Boiling Point | 138 °C (at 760 mmHg) | [3][4] |

| Melting Point | 82.75 °C (estimate) | |

| Density | 0.9561 g/cm³ | |

| Vapor Pressure | 7.74 mmHg at 25 °C | |

| Flash Point | 38.6 °C | |

| Refractive Index | 1.4700 to 1.4740 |

Core Thermodynamic Properties: An Overview

Experimental Protocols for Thermodynamic Characterization

The following experimental protocols are based on established methodologies for pyrazole derivatives and represent the standard for obtaining high-quality thermodynamic data.

3.1. Determination of the Standard Molar Enthalpy of Formation (ΔfHₘ°)

The standard molar enthalpy of formation of a crystalline substance is typically determined using static-bomb combustion calorimetry. This method measures the energy of combustion (ΔcU°) of the compound.

Experimental Workflow: Static-Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the solid phase, ΔfHₘ°(cr), is derived from the standard molar enthalpy of combustion, ΔcHₘ°, using Hess's law. This involves the known standard molar enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

3.2. Determination of the Standard Molar Enthalpy of Sublimation (ΔsubHₘ°)

The standard molar enthalpy of sublimation can be determined using Calvet microcalorimetry. This technique directly measures the heat absorbed during the phase transition from solid to gas.

Experimental Protocol: Calvet Microcalorimetry

-

Sample Preparation: A small, accurately weighed sample of 1,3-Dimethylpyrazole (a few milligrams) is placed in a Knudsen effusion cell.

-

Measurement: The cell is introduced into the Calvet microcalorimeter at a constant temperature (e.g., 298.15 K).

-

Data Acquisition: The heat flow associated with the sublimation of the sample is measured over time until the sample is completely vaporized.

-

Calculation: The standard molar enthalpy of sublimation is calculated from the integrated heat flow and the molar mass of the compound.

3.3. Determination of Heat Capacity (Cp)

The heat capacity of 1,3-Dimethylpyrazole can be measured using adiabatic calorimetry over a range of temperatures.

Experimental Workflow: Adiabatic Calorimetry

These measurements yield the heat capacity as a function of temperature, which is essential for correcting other thermodynamic quantities to different temperatures and for calculating changes in enthalpy and entropy.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermodynamic properties of molecules.

Logical Relationship: Combined Approach for Thermodynamic Characterization

High-level quantum chemical methods, such as Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, can be employed to calculate the gas-phase enthalpy of formation. These calculations, when benchmarked against reliable experimental data for related compounds, can provide accurate estimates for molecules where experimental data is lacking.

Conclusion

While a complete experimental thermodynamic profile for 1,3-Dimethylpyrazole is not currently available in the public domain, this guide provides the fundamental physicochemical data and the established experimental and computational methodologies required for its full characterization. The protocols for static-bomb calorimetry, Calvet microcalorimetry, and adiabatic calorimetry, successfully applied to isomers and derivatives, offer a clear roadmap for future experimental work. A combined approach, integrating new experimental measurements with high-level computational chemistry, will yield a comprehensive and reliable set of thermodynamic data essential for the advanced research and development involving 1,3-Dimethylpyrazole.

References

Methodological & Application

Synthesis of 1,3-Dimethylpyrazole Derivatives for Pharmaceutical Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-dimethylpyrazole derivatives, a class of compounds with significant potential in pharmaceutical development. The versatile pyrazole (B372694) scaffold is a key component in numerous therapeutic agents, and the 1,3-dimethyl substitution pattern offers a unique framework for designing novel drug candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Introduction to 1,3-Dimethylpyrazole Derivatives in Medicinal Chemistry

The 1,3-dimethylpyrazole core is a privileged scaffold in drug discovery, conferring favorable physicochemical properties and serving as a versatile platform for the introduction of various pharmacophoric groups. Derivatives of this core have been shown to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. Notably, these compounds have been investigated as kinase inhibitors, antimicrobial agents, and analgesics, demonstrating their potential to address unmet medical needs.

General Synthetic Strategies

The synthesis of 1,3-dimethylpyrazole derivatives can be achieved through several reliable and adaptable methods. The most common approaches involve the cyclocondensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction famously known as the Knorr pyrazole synthesis. Modifications of this and other methods allow for the regioselective synthesis of a diverse library of compounds.

A general workflow for the synthesis of 1,3-dimethylpyrazole derivatives is outlined below. This typically involves the preparation of a key intermediate followed by cyclization and subsequent functionalization.

Application Notes and Protocols for 1,3-Dimethylpyrazole (DMP) as a Nitrification Inhibitor in Agriculture

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethylpyrazole (DMP), and more commonly its phosphate (B84403) salt 3,4-dimethylpyrazole phosphate (DMPP), are potent nitrification inhibitors used in agriculture to improve nitrogen use efficiency and reduce nitrogen losses.[1][2] By selectively inhibiting the first step of nitrification, the oxidation of ammonia (B1221849) (NH₄⁺) to nitrite (B80452) (NO₂⁻), DMP helps to retain nitrogen in the less mobile ammonium (B1175870) form for a longer period.[3][4] This leads to several agronomic and environmental benefits, including reduced nitrate (B79036) leaching, minimized nitrous oxide (N₂O) emissions, and potentially increased crop yields.[5] These application notes provide a comprehensive overview of the mechanism of action, experimental protocols for evaluation, and a summary of the quantitative effects of DMP in agricultural applications.

Mechanism of Action

The primary mode of action of DMP-based nitrification inhibitors is the inhibition of the ammonia monooxygenase (AMO) enzyme, which is crucial for the conversion of ammonia to hydroxylamine (B1172632) in ammonia-oxidizing bacteria (AOB) and archaea (AOA). Recent studies have revealed that DMP acts as a copper chelator. The AMO enzyme requires copper (Cu²⁺) as a cofactor for its catalytic activity. By forming stable complexes with copper ions in the soil, DMP effectively deprives the AMO enzyme of this essential cofactor, thereby hindering the nitrification process. This targeted inhibition slows down the conversion of ammonium to nitrate, making nitrogen available to plants in the ammonium form for an extended period.

References

- 1. Effects of the Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate on Nitrification and Nitrifiers in Two Contrasting Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Nitrification Inhibitor 3,4-Dimethylpyrazole Phosphate Application During the Later Stage of Apple Fruit Expansion Regulates Soil Mineral Nitrogen and Tree Carbon–Nitrogen Nutrition, and Improves Fruit Quality [frontiersin.org]

Application of 1,3-Dimethylpyrazole in Agrochemical Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,3-Dimethylpyrazole (1,3-DMP) and its derivatives in agrochemical research. The primary applications covered are as nitrification inhibitors and fungicides. While the broader class of pyrazole (B372694) compounds exhibits herbicidal activity, specific data on 1,3-DMP as a herbicide is less documented in publicly available research.

Application as a Nitrification Inhibitor

1,3-Dimethylpyrazole and its derivatives, such as 3,4-dimethylpyrazole phosphate (B84403) (DMPP) and 3,5-dimethylpyrazole (B48361) (DMP), are effective nitrification inhibitors.[1] They play a crucial role in improving nitrogen use efficiency in agriculture by slowing the conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻), a form more susceptible to leaching and denitrification.[2][3]

Mechanism of Action

Dimethylpyrazole-based nitrification inhibitors primarily target ammonia-oxidizing bacteria (AOB) and, to a lesser extent, ammonia-oxidizing archaea (AOA).[2][4] The key mechanism involves the inhibition of the ammonia (B1221849) monooxygenase (AMO) enzyme, which catalyzes the first step of nitrification. DMP compounds are believed to act as copper chelators, complexing with the copper ions that are essential cofactors for AMO activity, thereby blocking the oxidation of ammonia.

Figure 1: Mechanism of nitrification inhibition by 1,3-Dimethylpyrazole.

Quantitative Data on Nitrification Inhibition

The following table summarizes the efficacy of dimethylpyrazole derivatives as nitrification inhibitors from various studies.

| Compound | Application Rate | Soil Type | Incubation Conditions | Efficacy | Reference |

| 3,5-Dimethylpyrazole (DMP) | 50 mg/kg soil | Clay Loam | 42 days, 25°C | 92% inhibition of nitrification | |

| 3,5-Dimethylpyrazole (DMP) | 100 mg/kg soil | Clay Loam | 42 days, 25°C | 95% inhibition of nitrification | |

| 3,4-Dimethylpyrazole phosphate (DMPP) | 1% of applied NH₄⁺-N | Alkaline Vegetable Soil | 42 days, 25°C, 60% WFPS | 22% decrease in gross autotrophic nitrification rate | |

| 3,4-Dimethylpyrazole phosphate (DMPP) | 1% of applied NH₄⁺-N | Acidic Pasture Soil | 42 days, 25°C, 60% WFPS | No significant inhibitory effect | |

| 3,4-Dimethylpyrazole phosphate (DMPP) | Not specified | Clayey Soil | Lab incubation | 56% reduction in N₂O-N emission | |

| 3,4-Dimethylpyrazole phosphate (DMPP) | Not specified | Sandy Soil | Lab incubation | 88% reduction in N₂O-N emission |

Experimental Protocol: Soil Nitrification Inhibition Assay

This protocol outlines a laboratory incubation study to assess the nitrification inhibitory potential of 1,3-Dimethylpyrazole.

Figure 2: Experimental workflow for a soil nitrification inhibition assay.

Materials:

-

Fresh soil samples

-

1,3-Dimethylpyrazole (analytical grade)

-

Ammonium sulfate (B86663) ((NH₄)₂SO₄)

-

Potassium chloride (KCl)

-

Incubation vessels (e.g., 250 mL plastic vials)

-

Incubator

-

Spectrophotometer or Ion Chromatograph

Procedure:

-

Soil Preparation: Collect fresh soil from the target field, remove visible roots and debris, and sieve through a 2 mm mesh. Determine the soil's water holding capacity.

-

Pre-incubation: Adjust the soil moisture to 60% of its water-filled pore space (WFPS) and pre-incubate in the dark at 25°C for 7 days to stabilize microbial activity.

-

Treatment Application:

-

Weigh an equivalent of 10 g of oven-dried soil into each incubation vial.

-

Prepare a stock solution of (NH₄)₂SO₄ to provide a final concentration of 75 mg NH₄⁺-N per kg of soil.

-

Prepare stock solutions of 1,3-DMP in deionized water to achieve the desired final concentrations in the soil (e.g., 25, 50, 75 mg/kg of dry soil).

-

Add the nitrogen and 1,3-DMP solutions to the soil and mix thoroughly.

-

Prepare control samples with only the nitrogen source and a control with no additions.

-

-

Incubation: Loosely cap the vials to allow for gas exchange and incubate in the dark at 25°C for up to 42 days. Maintain soil moisture by adding deionized water as needed.

-

Sampling and Analysis:

-

At designated time points (e.g., 0, 7, 14, 28, and 42 days), destructively sample three replicate vials for each treatment.

-

Extract the soil samples with 2 M KCl solution.

-

Analyze the extracts for NH₄⁺-N and NO₃⁻-N concentrations using a colorimetric method or ion chromatography.

-

-

Data Analysis: Calculate the net nitrification rate as the change in NO₃⁻-N concentration over time. Determine the percentage of nitrification inhibition relative to the control treatment without 1,3-DMP.

Application as a Fungicide

Certain derivatives of 1,3-Dimethylpyrazole, particularly pyrazole carboxamides, have demonstrated significant in vitro antifungal activity against a range of phytopathogenic fungi.

Mechanism of Action

The precise mechanism of action for the antifungal properties of 1,3-dimethyl-pyrazole-4-carboxamides is not fully elucidated in the provided search results. However, many pyrazole-based fungicides are known to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, disrupting the fungus's energy production.

Quantitative Data on Antifungal Activity

The following table presents the in vitro antifungal activity (EC₅₀ values) of synthesized 1,3-Dimethyl-pyrazole-4-carboxamide derivatives against various plant pathogens.

| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |

| 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai) | Rhizoctonia solani | 0.37 | |

| 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Alternaria porri | 15.82 | |

| 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Marssonina coronaria | 21.34 | |

| 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Cercospora petroselini | 35.61 | |

| 1,3-Dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide (7af) | Rhizoctonia solani | 12.55 | |

| Carbendazol (Control) | Rhizoctonia solani | 0.12 |

Experimental Protocol: In Vitro Antifungal Bioassay (Mycelium Growth Rate Method)

This protocol describes the evaluation of the antifungal activity of 1,3-Dimethylpyrazole derivatives against phytopathogenic fungi.

Figure 3: Workflow for in vitro antifungal bioassay.

Materials:

-

1,3-Dimethylpyrazole derivatives

-

Acetone (solvent)

-

Potato Dextrose Agar (PDA)

-

Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Alternaria porri)

-

Sterile Petri dishes

-

Sterile cork borer

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve the synthesized 1,3-DMP derivatives in acetone to prepare a stock solution (e.g., 100 µg/mL).

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

-

Dosing the Media: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). An equivalent amount of acetone should be added to the control plates.

-

Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

-

Incubation: Incubate the plates at 25°C until the mycelial growth in the control plates reaches approximately two-thirds of the plate diameter.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Data Analysis: Calculate the percentage inhibition of mycelial growth using the formula:

-

Inhibition (%) = [(C - T) / C] * 100

-

Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.

-

Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by performing a Probit analysis on the dose-response data.

-

Application as a Herbicide

The pyrazole chemical scaffold is present in several commercial herbicides. These herbicides act on various molecular targets in plants, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen (B1215707) oxidase (PPO), and acetolactate synthase (ALS). For instance, the herbicide pyrazolynate (B1679932) is a pro-herbicide that is metabolized in plants to a potent inhibitor of HPPD.

While 1,3-Dimethylpyrazole belongs to this class of compounds, specific quantitative data on its herbicidal efficacy and target weeds were not prominently available in the reviewed literature. However, a general protocol for evaluating the herbicidal potential of a compound is provided below.

Experimental Protocol: Greenhouse Herbicide Efficacy Screening

This protocol provides a general framework for assessing the pre- and post-emergence herbicidal activity of a test compound like 1,3-Dimethylpyrazole.

Materials:

-

Test compound (1,3-Dimethylpyrazole)

-

Solvent and surfactant for formulation

-

Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) and crop species for selectivity testing

-

Pots filled with a standard soil mix

-

Greenhouse with controlled temperature and light conditions

-

Spray chamber

Procedure:

-

Plant Preparation:

-

Pre-emergence: Fill pots with soil and sow seeds of the target weed species at a uniform depth.

-

Post-emergence: Sow seeds and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

-

-

Herbicide Application:

-

Prepare a spray solution of the test compound at various application rates (e.g., 150 g active ingredient per hectare).

-

For pre-emergence trials, spray the soil surface evenly after sowing.

-

For post-emergence trials, spray the foliage of the emerged seedlings until runoff.

-

Include an untreated control and a commercial standard herbicide for comparison.

-

-

Incubation: Place the treated pots in a greenhouse under controlled conditions. Water the pots as needed, avoiding washing the herbicide off the foliage in post-emergence trials.

-

Data Collection: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death). For a more quantitative measure, harvest the above-ground biomass and record the fresh or dry weight.

-

Data Analysis: Calculate the percentage of growth reduction compared to the untreated control. For dose-response studies, determine the GR₅₀ (the dose required to cause a 50% reduction in growth).

Figure 4: General workflow for herbicide efficacy screening.

References

Application Notes and Protocols: 1,3-Dimethylpyrazole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylpyrazole is a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique structural features, including two nitrogen atoms within a five-membered aromatic ring, offer multiple sites for functionalization, leading to a diverse array of molecular architectures. This scaffold is prominently featured in a wide range of biologically active compounds, from pharmaceuticals to agrochemicals, underscoring its significance in drug discovery and crop protection.[1][2] These application notes provide a detailed overview of the synthetic utility of 1,3-dimethylpyrazole, complete with experimental protocols and quantitative data for key applications.

Key Applications and Synthetic Strategies

The applications of 1,3-dimethylpyrazole are extensive, with notable examples in the following areas:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[1][3]

-

Agrochemicals: The 1,3-dimethylpyrazole core is integral to the development of potent fungicides and herbicides.[4]

-

Ligand Synthesis: Its derivatives are employed as ligands in transition metal catalysis.

-

Energetic Materials: The pyrazole (B372694) ring is a component in the synthesis of specialized energetic materials.

The following sections detail the synthetic protocols for several key transformations involving 1,3-dimethylpyrazole.

Application 1: Synthesis of Fungicidal Pyrazole Carboxamides

Derivatives of 1,3-dimethylpyrazole exhibit significant fungicidal activity, making them important leads in the development of new crop protection agents. The synthesis often involves the functionalization of the pyrazole core followed by amide bond formation.

Quantitative Data: Fungicidal Activity of 1,3-Dimethylpyrazole Derivatives

The following table summarizes the in vitro fungicidal activity of representative 1,3-dimethylpyrazole-based compounds against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50) in µg/mL.

| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |

| II-a-11 | Gibberella zeae | 1.8 ± 0.2 | |

| Rhizoctonia solani | 3.5 ± 0.4 | ||

| II-a-13 | Gibberella zeae | 2.1 ± 0.3 | |

| Rhizoctonia solani | 4.2 ± 0.5 | ||

| II-a-14 | Gibberella zeae | 1.5 ± 0.2 | |

| Rhizoctonia solani | 2.9 ± 0.3 | ||

| 26 | Botrytis cinerea | 2.432 | |

| Rhizoctonia solani | 2.182 | ||

| Valsa mali | 1.787 | ||